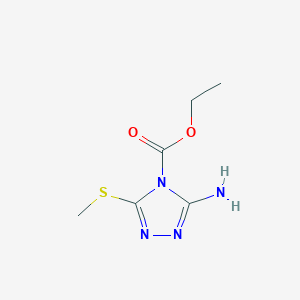![molecular formula C6H8N2OS B12855196 2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol](/img/structure/B12855196.png)
2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol is a heterocyclic compound that features a unique thieno-pyrazole structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a chalcone with hydrazine derivatives in the presence of a catalyst. For instance, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, with glacial acetic acid as a catalyst, can be refluxed for several hours to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may find applications in the development of new materials with specific chemical properties.
Mecanismo De Acción
The exact mechanism of action of 2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol is not fully understood. its biological activities are thought to be related to its ability to interact with various molecular targets and pathways. For instance, its antioxidant properties may involve scavenging reactive oxygen species and inhibiting oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar pyrazole core and have shown antiproliferative activity against cancer cell lines.
Benzothiopyrano[4,3-c]pyrazol-3-one: This compound is structurally related and has been studied for its reactivity with hydrazine and phenylhydrazine.
Uniqueness
2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol is unique due to its thieno-pyrazole structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H8N2OS |
|---|---|
Peso molecular |
156.21 g/mol |
Nombre IUPAC |
2-methyl-4,6-dihydro-1H-thieno[3,4-c]pyrazol-3-one |
InChI |
InChI=1S/C6H8N2OS/c1-8-6(9)4-2-10-3-5(4)7-8/h7H,2-3H2,1H3 |
Clave InChI |
GIFBLEUPBRTXIR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(N1)CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan]-8-carboxylic acid, dihydro-, ethyl ester](/img/structure/B12855142.png)

![(3AR,6S,6aR)-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B12855147.png)


![(4'-Hydroxy-3'-nitro-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12855173.png)

![N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12855179.png)



